Hematin Exhibits Significantly Higher Potency than Hemin as a Platelet Agonist
In a direct head-to-head comparison, hematin was found to be a more potent agonist of platelet activation than hemin. Hematin induced platelet activation and aggregation at low doses, demonstrating a clear differential effect [1].
| Evidence Dimension | Platelet Agonist Potency (Activation and Aggregation) |
|---|---|
| Target Compound Data | Induces platelet activation and aggregation at 5 μM; induces agglutination at 30 μM. |
| Comparator Or Baseline | Hemin (no specific concentration provided for comparison in abstract, but qualitative difference established) |
| Quantified Difference | Hematin is a more potent agonist; induces activation at low doses (5 μM) where hemin's effect is not reported to be equivalent. |
| Conditions | Human platelets, assayed by laser diffraction, flow cytometry, and confocal microscopy. |
Why This Matters
For researchers studying thrombosis or heme-related pathologies, selecting the more potent agonist ensures a stronger and more reliable experimental signal, potentially reducing the amount of compound required and improving assay sensitivity.
- [1] Mikhailova, D. M., et al. (2025). Analysis of Ferric Protoporphyrin IX Effects on Human Platelets: Hematin Is a More Potent Agonist than Hemin. Cells, 14(4), 255. View Source
